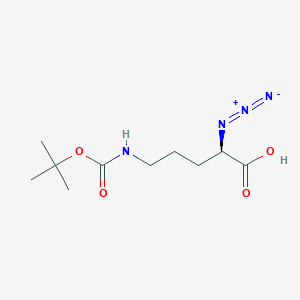

N3-D-Orn(Boc)-OH

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-azido-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O4/c1-10(2,3)18-9(17)12-6-4-5-7(8(15)16)13-14-11/h7H,4-6H2,1-3H3,(H,12,17)(H,15,16)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHZPVOCMJNGEU-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(C(=O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCC[C@H](C(=O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Nα-Boc-Nδ-azido-D-ornithine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Boc-Nδ-azido-D-ornithine, systematically named (R)-2-((tert-butoxycarbonyl)amino)-5-azidopentanoic acid, is a synthetic amino acid derivative of significant interest in the fields of peptide synthesis, bioconjugation, and drug development. Its unique bifunctional nature, featuring a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amine and an azide moiety on the delta-position of the side chain, makes it a versatile building block for the introduction of a "clickable" handle into peptides and other biomolecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental protocols relevant to its use in research and development.

Chemical Properties

Nα-Boc-Nδ-azido-D-ornithine is typically a white to off-white crystalline powder. Its chemical and physical properties are summarized in the table below. While specific quantitative data for the D-isomer can be limited in publicly available literature, the properties of the closely related L-isomer provide a reliable reference.

| Property | Value |

| Molecular Formula | C₁₀H₁₈N₄O₄ |

| Molecular Weight | 258.27 g/mol |

| Appearance | White to off-white crystalline powder |

| Purity | Typically ≥98% (by HPLC) |

| Storage Conditions | 2-8°C |

| Solubility | Soluble in methanol and other polar organic solvents. Limited solubility in water. |

| Melting Point | Data not available for the free acid. Related compounds like Nα-Fmoc-Nδ-azido-D-ornithine have a melting point in the range of 132-140°C.[][] |

| Optical Rotation | Data not available. The corresponding Nα-Boc-D-ornithine has a specific rotation of [α]D²⁰ = -25 ± 2º (c=0.5 in MeOH).[3] |

Synthesis and Experimental Protocols

The synthesis of Nα-Boc-Nδ-azido-D-ornithine is not commonly detailed in general chemical literature but can be achieved through a multi-step process starting from a suitably protected D-ornithine derivative. A general synthetic strategy involves the diazotransfer reaction on the δ-amino group of Nα-Boc-D-ornithine.

Synthesis of Nα-Boc-Nδ-azido-D-ornithine

This protocol is a representative method adapted from procedures for the synthesis of similar azido amino acids.

Starting Material: Nα-Boc-D-ornithine

Key Reagent: Triflyl azide (TfN₃) or imidazole-1-sulfonyl azide.

Protocol:

-

Dissolution: Dissolve Nα-Boc-D-ornithine (1 equivalent) in a suitable solvent system, such as a mixture of dichloromethane (DCM) and water.

-

Basification: Add a base, such as sodium bicarbonate or triethylamine (2-3 equivalents), to deprotonate the δ-amino group.

-

Diazotransfer: Slowly add a solution of the diazotransfer reagent (e.g., triflyl azide, 1.1 equivalents) in DCM to the reaction mixture at 0°C.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench with a saturated solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield Nα-Boc-Nδ-azido-D-ornithine.

Caption: Synthetic workflow for Nα-Boc-Nδ-azido-D-ornithine.

Reactivity and Applications

The chemical utility of Nα-Boc-Nδ-azido-D-ornithine stems from its two key functional groups: the Boc-protected amine and the azide side chain.

Peptide Synthesis

The Boc group provides a stable protection for the α-amine during peptide synthesis, allowing for the incorporation of the azido-ornithine residue into a peptide sequence using standard coupling reagents.

Click Chemistry

The azide group is a versatile handle for "click chemistry," a class of reactions that are rapid, high-yielding, and biocompatible. Nα-Boc-Nδ-azido-D-ornithine can participate in two main types of click reactions:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between the azide and a terminal alkyne in the presence of a copper(I) catalyst.[4][5]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that occurs between the azide and a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).

These reactions are widely used to conjugate peptides containing the azido-ornithine residue to other molecules, such as fluorescent dyes, biotin, imaging agents, or drug payloads for the development of antibody-drug conjugates (ADCs).

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for the CuAAC reaction.

Materials:

-

Azide-containing peptide (synthesized with Nα-Boc-Nδ-azido-D-ornithine)

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Solvent (e.g., a mixture of water and a polar organic solvent like DMSO or t-butanol)

Protocol:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the azide-containing peptide in the chosen solvent.

-

Prepare a stock solution of the alkyne-functionalized molecule.

-

Prepare stock solutions of CuSO₄, sodium ascorbate, and THPTA in water.

-

-

Reaction Setup:

-

In a reaction vessel, combine the azide-containing peptide and the alkyne-functionalized molecule (typically a slight excess of the alkyne is used).

-

Add the THPTA solution to the mixture.

-

Add the CuSO₄ solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Reaction and Monitoring:

-

Allow the reaction to proceed at room temperature for 1-4 hours. The progress can be monitored by HPLC or LC-MS.

-

-

Purification:

-

Once the reaction is complete, the product can be purified by preparative HPLC.

-

Caption: General workflow for a CuAAC "click" reaction.

Experimental Protocol: Boc Deprotection

The Boc group is labile to acidic conditions. Selective deprotection of the α-amine can be achieved while the peptide is on solid support or in solution.

Materials:

-

Boc-protected peptide

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Scavengers (e.g., triisopropylsilane, water)

Protocol:

-

Preparation of Deprotection Cocktail: Prepare a solution of TFA in DCM (typically 25-50% v/v). Add scavengers (e.g., 2.5% triisopropylsilane and 2.5% water) to prevent side reactions.

-

Deprotection: Add the deprotection cocktail to the Boc-protected peptide (either on resin or in a flask).

-

Reaction: Allow the reaction to proceed at room temperature for 30-60 minutes.

-

Work-up (for solution phase): Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation. The deprotected peptide can then be precipitated with cold diethyl ether.

-

Washing (for solid phase): After the reaction time, drain the deprotection solution and wash the resin thoroughly with DCM and then a neutralizing solution (e.g., 10% diisopropylethylamine in DCM) followed by further DCM and DMF washes.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of Nδ-azido-Nα-Boc-D-ornithine (N3-D-Orn(Boc)-OH)

This guide provides a comprehensive protocol for the chemical synthesis of Nδ-azido-Nα-Boc-D-ornithine, a valuable building block in peptide synthesis and drug development. The presence of an azide moiety allows for its use in bioorthogonal "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), facilitating the conjugation of biomolecules.[1] This document outlines a direct and efficient synthetic route, complete with a detailed experimental protocol, quantitative data, and a visual representation of the synthesis workflow.

Synthesis Strategy

The synthesis of Nδ-azido-Nα-Boc-D-ornithine is achieved through a one-step diazotransfer reaction from the commercially available Nα-Boc-D-ornithine. This approach is more efficient than multi-step strategies that involve complex protection and deprotection sequences. The δ-amino group of Nα-Boc-D-ornithine is converted to an azide group using a suitable diazotransfer reagent, such as imidazole-1-sulfonyl azide hydrogen sulfate. This reagent is known for its effectiveness in converting primary amines to azides and is considered a safer alternative to other diazotransfer agents like triflyl azide.[2][3][4]

Experimental Protocol

Materials:

-

Nα-Boc-D-ornithine

-

Imidazole-1-sulfonyl azide hydrogen sulfate

-

Copper (II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Water (H₂O)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), 1 M

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve Nα-Boc-D-ornithine (1.0 eq) in a mixture of methanol and water.

-

Addition of Reagents: To the stirred solution, add potassium carbonate (K₂CO₃) (3.0 eq) and a catalytic amount of copper (II) sulfate pentahydrate (CuSO₄·5H₂O) (0.02 eq).

-

Diazotransfer Reaction: Add imidazole-1-sulfonyl azide hydrogen sulfate (1.5 eq) to the reaction mixture. Stir the reaction vigorously at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Nδ-azido-Nα-Boc-D-ornithine.

Safety Precautions: Organic azides are potentially explosive and should be handled with care in a well-ventilated fume hood.[5] Avoid friction, shock, and heating. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of Nδ-azido-Nα-Boc-D-ornithine.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Molar Equivalents |

| Nα-Boc-D-ornithine | C₁₀H₂₀N₂O₄ | 232.28 | 1.0 |

| Imidazole-1-sulfonyl azide hydrogen sulfate | C₃H₅N₅O₆S₂ | 271.23 | 1.5 |

| Potassium Carbonate | K₂CO₃ | 138.21 | 3.0 |

| Copper (II) Sulfate Pentahydrate | CuSO₄·5H₂O | 249.69 | 0.02 |

| Nδ-azido-Nα-Boc-D-ornithine | C₁₀H₁₈N₄O₄ | 258.27 | - |

Expected Yield: Based on similar diazotransfer reactions reported in the literature, the expected yield for this synthesis is in the range of 70-90%.

Visualization of the Synthesis Workflow

The following diagram illustrates the single-step conversion of Nα-Boc-D-ornithine to Nδ-azido-Nα-Boc-D-ornithine.

Caption: Synthetic pathway for Nδ-azido-Nα-Boc-D-ornithine.

References

Technical Guide: N3-D-Orn(Boc)-OH for Site-Specific Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N3-D-Orn(Boc)-OH, a key reagent in the development of next-generation antibody-drug conjugates (ADCs). We will delve into its chemical structure, properties, and its application in site-specific bioconjugation through click chemistry.

Core Properties of this compound

This compound is a derivative of the amino acid ornithine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the delta-amino group and an azide (N3) moiety. This structure makes it an ideal building block for introducing a reactive handle for "click chemistry" reactions.

| Property | Value |

| IUPAC Name | (2R)-2-azido-5-[[(1,1-dimethylethoxy)carbonyl]amino]pentanoic acid |

| Molecular Formula | C10H18N4O4 |

| Molecular Weight | 258.27 g/mol |

| CAS Number | 2165877-62-1 |

| Appearance | White to off-white solid |

| Primary Application | Click chemistry reagent for antibody-drug conjugate (ADC) synthesis[1] |

Role in Antibody-Drug Conjugate (ADC) Synthesis

The development of homogeneous and effective ADCs relies on precise control over the drug-to-antibody ratio (DAR) and the specific site of drug attachment. This compound facilitates this by enabling the incorporation of an azide group into an antibody. This azide then serves as a chemical handle for the specific attachment of a drug molecule containing a complementary reactive group, typically an alkyne. This process is achieved through highly efficient and bioorthogonal "click chemistry" reactions.[][3]

The two primary click chemistry pathways utilized are:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and widely used reaction that forms a stable triazole linkage between an azide and a terminal alkyne. This reaction is typically carried out in the presence of a copper(I) catalyst and a reducing agent.[4]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes a strained cyclooctyne to react with the azide. The release of ring strain drives the reaction forward, making it ideal for applications where the presence of copper may be detrimental to the biomolecule.[3]

Experimental Protocols

The following are generalized protocols for the incorporation of this compound into an antibody and subsequent conjugation to a drug payload. Optimization of reaction conditions (e.g., concentrations, temperature, and incubation times) is crucial for each specific antibody and drug combination.

Incorporation of this compound into an Antibody

Site-specific incorporation of the azide functionality can be achieved through various methods, including enzymatic or chemical modification of the antibody. One common approach involves the use of an enzyme, such as a transglutaminase or sortase, to ligate a peptide containing this compound to a specific site on the antibody.

Materials:

-

Antibody of interest

-

This compound containing peptide

-

Appropriate enzyme (e.g., transglutaminase) and its corresponding buffer

-

Purification system (e.g., size-exclusion chromatography)

Protocol:

-

Prepare the Antibody: Prepare a solution of the antibody in the recommended reaction buffer.

-

Prepare the Azide-Peptide: Prepare a stock solution of the this compound containing peptide.

-

Enzymatic Reaction: Mix the antibody, azide-peptide, and enzyme in the reaction buffer. Incubate the reaction at the optimal temperature for the enzyme (typically 25-37°C) for a predetermined time (e.g., 2-12 hours).

-

Purification: Purify the azide-modified antibody to remove the enzyme and excess peptide using a suitable chromatography method, such as size-exclusion chromatography.

-

Characterization: Confirm the incorporation of the azide group using techniques like mass spectrometry.

Drug Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of an alkyne-modified drug (e.g., containing a DBCO or BCN group) to the azide-modified antibody.

Materials:

-

Azide-modified antibody

-

Alkyne-modified drug payload (e.g., DBCO-drug)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Purification system (e.g., size-exclusion chromatography)

Protocol:

-

Reaction Setup: In a suitable reaction vessel, mix the azide-modified antibody with a molar excess (typically 2-5 fold) of the alkyne-modified drug.

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.

-

Purification: Once the reaction is complete, purify the resulting ADC to remove any unreacted drug and other reagents using size-exclusion chromatography.

-

Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and biological activity.

Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key processes involved in ADC synthesis using this compound.

Caption: Workflow for ADC synthesis using this compound.

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

References

Technical Guide: Nα-Azido-Nδ-Boc-D-ornithine [N3-D-Orn(Boc)-OH]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Nα-Azido-Nδ-Boc-D-ornithine [N3-D-Orn(Boc)-OH], a key building block in modern peptide synthesis and bioconjugation. This document details its chemical properties, supplier information, and provides in-depth experimental protocols for its synthesis and application.

Chemical Identity and Properties

This compound is a derivative of the non-proteinogenic amino acid D-ornithine. It features an azide group at the alpha-amino position (Nα) and a tert-butyloxycarbonyl (Boc) protecting group on the delta-amino group (Nδ) of the side chain. This arrangement makes it a valuable tool for chemical biologists and medicinal chemists. The α-azido group serves as a bioorthogonal handle for "click chemistry" reactions, while the δ-Boc group allows for its incorporation into peptides using standard solid-phase peptide synthesis (SPPS) methodologies.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | (2R)-2-azido-5-[(tert-butoxycarbonyl)amino]pentanoic acid |

| CAS Number | 2165877-62-1 (net) |

| Molecular Formula | C₁₀H₁₈N₄O₄ |

| Molecular Weight | 258.27 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as DMSO and DMF |

| Storage | Store at 2-8 °C for long-term stability |

Supplier Information

This compound and its derivatives are available from various chemical suppliers specializing in amino acids and peptide synthesis reagents. It is often supplied as a cyclohexylammonium (CHA) salt to improve its stability and handling.

Table 2: Representative Suppliers of this compound and its Derivatives

| Supplier | Product Name | Catalog Number | Form |

| Bapeks | N3-D-Orn(Boc).CHA | ET-105 | Cyclohexylammonium salt |

| MedChemExpress | This compound | HY-136653 | Free acid |

| Chem-Impex | Nα-Boc-Nδ-Azido-L-Ornithine cyclohexylammonium salt | 41381 | L-isomer, Cyclohexylammonium salt |

| BroadPharm | (S)-Boc-2-Amino-5-azido-pentanoic Acid DCHA salt | BP-22689 | L-isomer, Dicyclohexylammonium salt |

Note: This is not an exhaustive list. Researchers should verify availability and purity from their preferred suppliers.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a diazo-transfer reaction on the corresponding α-amino acid precursor, Nδ-Boc-D-ornithine. This method allows for the retention of stereochemistry at the α-carbon.

Experimental Protocol 1: Synthesis of this compound via Diazo-Transfer

Materials:

-

Nδ-Boc-D-ornithine (Boc-D-Orn-OH)

-

Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl) or Trifluoromethanesulfonyl azide (TfN₃)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolution: Dissolve Nδ-Boc-D-ornithine in a mixture of DCM and MeOH.

-

Addition of Base: Add an aqueous solution of NaHCO₃ to the reaction mixture to adjust the pH to approximately 9.

-

Catalyst and Diazo-Transfer Reagent: Add a catalytic amount of CuSO₄ followed by the portion-wise addition of the diazo-transfer reagent (e.g., ISA·HCl).

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature and monitor the progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium ascorbate. Separate the organic layer, and extract the aqueous layer with EtOAc.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield this compound.

Caption: Synthetic scheme for this compound.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into peptide sequences using standard Boc-SPPS protocols. The Boc protecting group on the δ-amino group is stable to the conditions used for the removal of the temporary Nα-Boc group during chain elongation.

Experimental Protocol 2: Boc-SPPS using this compound

Materials:

-

Merrifield resin or other suitable solid support

-

This compound

-

Other Nα-Boc protected amino acids

-

Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt as coupling reagents

-

Trifluoroacetic acid (TFA) for deprotection

-

Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Piperidine (for Fmoc-SPPS, if applicable)

-

Cleavage cocktail (e.g., HF/anisole or TFA/TIS/water)

Procedure:

-

Resin Swelling: Swell the resin in DMF or DCM.

-

Deprotection: Remove the Nα-Boc protecting group of the resin-bound amino acid using a solution of TFA in DCM.

-

Neutralization: Neutralize the resin with a solution of DIPEA in DMF.

-

Coupling: Activate this compound with a coupling reagent (e.g., DCC in DCM/DMF) and add it to the resin. Agitate to facilitate coupling.

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

-

Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a suitable cleavage cocktail.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: General workflow for SPPS.

Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The α-azido group of an this compound residue within a peptide or other molecule can be used for bioconjugation via CuAAC, a highly efficient and specific click chemistry reaction.

Experimental Protocol 3: CuAAC Reaction with a Peptide Containing N3-D-Orn

Materials:

-

Peptide containing the N3-D-Orn residue

-

Alkyne-functionalized molecule (e.g., a fluorescent dye, biotin, or another peptide)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

DMSO or other organic co-solvent

Procedure:

-

Reagent Preparation: Prepare stock solutions of the peptide, alkyne partner, CuSO₄, and sodium ascorbate. The sodium ascorbate solution should be prepared fresh.

-

Reaction Mixture: In a reaction vessel, combine the peptide and the alkyne partner in the chosen buffer system. An organic co-solvent like DMSO may be added to improve solubility.

-

Ligand and Catalyst Addition: Add the copper-chelating ligand (e.g., THPTA) to the reaction mixture, followed by the CuSO₄ solution.

-

Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the reaction progress by LC-MS or HPLC.

-

Purification: Once the reaction is complete, purify the conjugated product using RP-HPLC or other suitable chromatographic techniques.

Caption: Schematic of a CuAAC reaction.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various research and development areas:

-

Peptide-Drug Conjugates (PDCs): The azide handle allows for the site-specific conjugation of cytotoxic drugs or other therapeutic agents to peptides, improving their targeting and efficacy.

-

PET Imaging and Diagnostics: Radiolabeled probes can be attached to peptides containing this amino acid for in vivo imaging applications.

-

Protein-Protein Interaction Studies: Photo-crosslinkers or affinity tags can be introduced to study molecular interactions.

-

Peptide Stapling and Cyclization: The azide group can participate in intramolecular cyclization reactions to create constrained peptides with enhanced stability and bioactivity.

-

Biomaterials Science: The modification of surfaces and polymers with peptides to create functionalized biomaterials.

This technical guide provides a foundational understanding of this compound and its applications. Researchers are encouraged to consult the primary literature for more specific protocols and optimization of the described methods for their particular research needs.

Navigating the Synthesis of Advanced Bioconjugates: A Technical Guide to N3-D-Orn(Boc)-OH

For Researchers, Scientists, and Drug Development Professionals

N3-D-Orn(Boc)-OH, a Boc-protected D-ornithine derivative featuring a terminal azide group, is a key building block in the construction of complex biomolecules. Its primary application lies in the field of bioconjugation, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) through "click chemistry."[1][2][3][4][5] This guide provides an in-depth overview of its safety, handling, and application in experimental settings, designed for professionals in chemical and biomedical research.

Core Properties and Safety Data

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value | Source Analogue |

| Molecular Formula | C10H18N4O4 | |

| Molecular Weight | 258.27 g/mol | |

| Appearance | Off-white to white powder/solid | |

| Solubility | Soluble in DMSO and other organic solvents | General knowledge for Boc-protected amino acids |

| Storage | Store at 2-8 °C, tightly closed, in a dry and well-ventilated place. Store under inert gas. |

Table 2: Hazard Identification and Classification (Based on Analogous Compounds)

| Hazard Class | Classification | Precautionary Statements | Source Analogue |

| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | P264, P270, P301+P312 | |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | P264, P280, P302+P352, P332+P313 | |

| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | P280, P305+P351+P338, P337+P313 | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | P261, P271, P304+P340, P312 |

Handling and Safety Precautions

Given the hazard profile, stringent safety measures are essential when handling this compound and similar reagents.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.

-

Skin Protection: Use appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure. Contaminated clothing should be removed and washed before reuse.

-

Respiratory Protection: In case of insufficient ventilation or dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.

-

Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of the workstation.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation persists, consult a physician.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Spills and Disposal

-

Spills: Avoid dust formation. Sweep up the material and place it in a suitable, closed container for disposal. Do not let the product enter drains.

-

Disposal: Dispose of the compound and its container in accordance with local, state, and federal regulations. This should be handled by a licensed professional waste disposal service.

Experimental Protocols and Applications

This compound is a versatile reagent for introducing an azide moiety into peptides and other molecules. This azide group can then be used for "click chemistry," a set of bioorthogonal reactions that are highly efficient and specific. The most common applications are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are fundamental in the synthesis of Antibody-Drug Conjugates (ADCs), where a cytotoxic drug is precisely attached to an antibody.

General Workflow for Antibody-Drug Conjugate (ADC) Synthesis

The following diagram illustrates a typical workflow for the synthesis of an ADC using this compound as a linker component.

Click Chemistry Mechanisms

This compound provides the essential azide group for click chemistry. The choice between CuAAC and SPAAC depends on the biological sensitivity of the reactants, as SPAAC avoids the use of a potentially cytotoxic copper catalyst.

References

A Technical Guide to the Applications of Azido-Ornithine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth review of the synthesis, properties, and applications of azido-ornithine derivatives. These versatile molecules have become indispensable tools in chemical biology, proteomics, and pharmaceutical sciences, primarily due to the unique reactivity of the azide moiety. The azide group serves as a robust chemical handle for bioorthogonal "click chemistry" reactions, enabling the precise and efficient modification of peptides, proteins, and other biomolecules in complex biological environments.

Core Applications of Azido-Ornithine Derivatives

Nδ-Azido-L-ornithine and its D-enantiomer are non-proteinogenic amino acids that serve as valuable building blocks in a multitude of research and development areas. Their primary utility stems from the azide functional group, which is stable under most biological conditions but can be selectively reacted with an alkyne or phosphine partner through bioorthogonal ligation reactions.

Key application areas include:

-

Peptide Synthesis and Modification : Azido-ornithine is readily incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols.[1][2] The resulting azido-peptides can be used for creating complex molecular architectures, such as stapled peptides or cyclic structures, through intramolecular click reactions.[2][3]

-

Bioconjugation and "Click Chemistry" : The azide group is the cornerstone of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[4] These reactions allow for the efficient and specific conjugation of azido-ornithine-containing peptides to other molecules, such as fluorescent dyes, imaging agents, drug payloads, or surfaces for drug delivery systems.

-

Protein Labeling and Proteomics : While less common than methionine surrogates like azidohomoalanine (AHA), azido-ornithine can be used for protein labeling. This is typically achieved by incorporating the azido-amino acid into a protein of interest, followed by bioorthogonal ligation to attach a reporter tag (e.g., biotin or a fluorophore) for visualization or enrichment.

-

Drug Development and Medicinal Chemistry : In drug development, azido-ornithine derivatives are used to create peptidomimetics and targeted therapies. The ability to conjugate cytotoxic drugs to peptides containing azido-ornithine facilitates the development of targeted drug delivery systems that can enhance therapeutic efficacy while reducing systemic toxicity.

-

Enzyme Inhibition Studies : Ornithine derivatives are crucial for studying enzymes involved in polyamine metabolism, such as ornithine decarboxylase (ODC), a key target in cancer therapy. The interactions between ODC and its regulatory proteins, antizyme (AZ) and antizyme inhibitor (AZI), can be probed using modified ornithine analogs to understand binding affinities and inhibition mechanisms.

Quantitative Data on Azido-Derivative Reactions

The efficiency of bioorthogonal reactions is critical for their practical application. Key quantitative metrics include second-order rate constants for conjugation reactions and binding affinities (Kd) or inhibitory concentrations (IC50) for enzyme interactions.

Table 1: Reaction Kinetics of Azide-Alkyne Cycloaddition

This table summarizes representative second-order rate constants for SPAAC reactions involving various azides and strained alkynes. While specific data for azido-ornithine is limited, the reactivity can be inferred from similar azido-containing compounds. Electron-withdrawing groups on aryl azides can enhance reaction rates.

| Azide Reactant | Alkyne Reactant | Second-Order Rate Constant (M-1s-1) | Reference |

| Phenyl Azide | Bicyclononyne (BCN) | 0.2 | |

| Phenyl Azide | Dibenzocyclooctyne (DBCO) | 0.033 | |

| Azidoamino Acid (General) | DBCO | 0.34 | |

| Azidoamino Acid (General) | BCN | 0.28 |

Note: Reaction rates are highly dependent on the specific structures of the reactants and the reaction conditions.

Table 2: Binding Affinities and Inhibition in the ODC-Antizyme System

This table presents quantitative data on the binding and inhibition interactions between ornithine decarboxylase (ODC), antizyme (AZ), and antizyme inhibitor (AZI). These values are critical for understanding the regulatory network controlling polyamine synthesis.

| Interacting Proteins / Mutant | Metric | Value (µM) | Reference |

| [ODC_WT]-AZ | Kd | ~0.2 | |

| [AZI_WT]-AZ | Kd | ~0.02 | |

| [ODC_N125K/M140K]-AZ | Kd | ~0.02 | |

| ODC_WT inhibited by AZ | IC50 | ~0.24 | |

| ODC_N125K/M140K inhibited by AZ | IC50 | 0.08 |

Key Experimental Protocols

The following sections provide detailed methodologies for common procedures involving azido-ornithine derivatives.

Protocol 1: Synthesis of Nα-Fmoc-Nδ-azido-L-ornithine

This protocol is adapted from literature procedures for the in-house preparation of Fmoc-protected azido-ornithine, which can be more cost-effective than commercial sources. The general strategy involves the orthogonal protection of L-ornithine, followed by diazotization of the δ-amino group.

Materials:

-

L-ornithine·HCl

-

Copper(II) acetate monohydrate

-

Di-tert-butyl dicarbonate (Boc2O)

-

Trifluoroacetic acid (TFA)

-

Sodium azide (NaN3)

-

9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)

-

Sodium bicarbonate (NaHCO3)

-

Solvents: Dioxane, water, dichloromethane (DCM), diethyl ether

Procedure:

-

Copper Complex Formation: React L-ornithine·HCl with copper acetate monohydrate under basic conditions to form the copper complex, protecting the α-amino and carboxyl groups.

-

Boc Protection: React the copper complex with Boc2O to protect the δ-amino group, yielding [Orn(δ-Boc)]2Cu.

-

Copper Removal: Decomplex the copper using an appropriate method (e.g., EDTA treatment) to yield H-Orn(δ-Boc)-OH.

-

Diazotization: Convert the δ-Boc-protected amine to an azide. This is a critical step often involving a diazo-transfer reagent (e.g., triflyl azide) under basic conditions. Caution: Diazo-transfer reagents can be explosive and should be handled with extreme care.

-

Fmoc Protection: Protect the α-amino group by reacting the product from the previous step with Fmoc-Cl in the presence of a base like NaHCO3 in a dioxane/water mixture.

-

Purification: Purify the final product, Fmoc-Orn(δ-N3)-OH, using column chromatography or recrystallization.

Protocol 2: Incorporation of Azido-Ornithine into Peptides via Fmoc-SPPS

This protocol describes the incorporation of Fmoc-Nδ-azido-L-ornithine into a peptide sequence using a standard automated or manual solid-phase peptide synthesizer.

Materials:

-

Fmoc-Rink Amide resin (or other suitable solid support)

-

Fmoc-Nδ-azido-L-ornithine

-

Other Fmoc-protected amino acids

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM

-

Cleavage cocktail: e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat once. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: a. Pre-activate a solution of Fmoc-Nδ-azido-L-ornithine (3-5 equivalents), HBTU (3-5 eq.), and DIPEA (6-10 eq.) in DMF for 5 minutes. b. Add the activated amino acid solution to the resin. c. Allow the coupling reaction to proceed for 1-2 hours. Monitor completion with a Kaiser test.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).

-

Cleavage and Side-Chain Deprotection: a. Wash the resin with DCM and dry it under vacuum. b. Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate containing the crude peptide.

-

Peptide Precipitation and Purification: a. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. b. Centrifuge to pellet the peptide, wash with cold ether, and dry the pellet. c. Purify the azido-peptide by reverse-phase HPLC. Confirm identity and purity using LC-MS.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for conjugating an azido-ornithine containing peptide to an alkyne-functionalized molecule (e.g., a fluorescent dye).

Materials:

-

Azido-peptide (1 equivalent)

-

Alkyne-functionalized molecule (1.1-1.5 equivalents)

-

Copper(II) sulfate (CuSO4) (e.g., 0.1 eq.)

-

Sodium ascorbate (e.g., 0.5 eq.)

-

Ligand (optional but recommended): THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA.

-

Buffer: Phosphate-buffered saline (PBS) or Tris buffer, pH 7-8.

Procedure:

-

Prepare Stock Solutions: Prepare fresh stock solutions of CuSO4 and sodium ascorbate in water.

-

Reaction Setup: a. Dissolve the azido-peptide and the alkyne-molecule in the reaction buffer. b. If using a ligand, add it to the mixture. c. Add the CuSO4 solution to the reaction mixture. d. Initiate the reaction by adding the sodium ascorbate solution.

-

Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.

-

Purification: Purify the resulting triazole-linked conjugate using HPLC or size-exclusion chromatography to remove excess reagents and unreacted starting materials.

Mandatory Visualizations

The following diagrams illustrate key workflows and pathways related to the application of azido-ornithine derivatives.

Caption: Workflow for incorporating azido-ornithine into a peptide via SPPS.

Caption: Comparison of CuAAC and SPAAC bioorthogonal conjugation workflows.

Caption: The regulatory pathway of Ornithine Decarboxylase by Antizyme and its inhibitor.

References

Spectroscopic and Synthetic Insights into N3-D-Orn(Boc)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characteristics and synthetic approaches for N3-D-Orn(Boc)-OH, also known as (2R)-5-azido-2-[(tert-butoxycarbonyl)amino]pentanoic acid. While specific, publicly available raw spectroscopic data (NMR, IR, MS) for this compound is limited, this document outlines the expected spectral features based on its chemical structure and provides a detailed experimental protocol for the synthesis of a closely related analog.

Spectroscopic Data Summary

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopy | Functional Group | Expected Chemical Shift / Frequency / m/z |

| ¹H NMR | Boc group ((CH₃)₃C-) | ~1.4 ppm (singlet, 9H) |

| α-CH | ~4.0-4.3 ppm (multiplet, 1H) | |

| δ-CH₂ | ~3.3 ppm (triplet, 2H) | |

| β,γ-CH₂ | ~1.5-1.9 ppm (multiplets, 4H) | |

| NH | ~5.0-5.5 ppm (broad singlet, 1H) | |

| ¹³C NMR | Boc C=O | ~155-157 ppm |

| Carboxylic Acid C=O | ~175-177 ppm | |

| Boc C(CH₃)₃ | ~80 ppm | |

| Boc (CH₃)₃ | ~28 ppm | |

| α-C | ~53-55 ppm | |

| δ-C | ~51 ppm | |

| β,γ-C | ~25-30 ppm | |

| IR Spectroscopy | Azide (N₃) | Strong, sharp absorption around 2100 cm⁻¹ |

| Carboxylic Acid O-H | Broad absorption around 3000-3300 cm⁻¹ | |

| C=O (Carboxylic Acid & Boc) | Strong absorptions around 1700-1750 cm⁻¹ | |

| N-H (Amine) | Absorption around 3300-3500 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion [M+H]⁺ | Expected m/z: 259.1350 |

| [M+Na]⁺ | Expected m/z: 281.1169 | |

| [M-H]⁻ | Expected m/z: 257.1200 |

Experimental Protocols: Synthesis of a Related Azido Amino Acid

While a specific protocol for the D-isomer is not detailed in the available literature, a comprehensive, optimized synthesis for the closely related L-isomer, δ-azido L-ornithine, has been published. This procedure provides a strong foundation for the synthesis of this compound.

Synthesis of δ-Azido L-Ornithine[1]

This synthesis employs an orthogonal functional group protection strategy, starting from commercially available L-ornithine hydrochloride.

Step 1: Formation of the Copper Complex L-ornithine hydrochloride is reacted with copper acetate monohydrate under basic conditions. This is followed by the introduction of a Boc protecting group using di-tert-butyl dicarbonate (Boc₂O). This process forms an insoluble copper complex, which facilitates purification.

Step 2: Removal of Copper and Acylation The copper is quantitatively removed using 8-quinolinol, yielding the selectively Boc-protected intermediate. The alpha-amino group is then acylated using Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide).

Step 3: Deprotection The resulting diamino acid is treated with trifluoroacetic acid (TFA) to liberate the δ-amino group.

Step 4: Diazotransfer Reaction The final step involves a diazotransfer reaction, which introduces the azide moiety at the δ-position, yielding the desired Fmoc-protected azido-L-ornithine.

Visualized Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of azido ornithine derivatives, based on the described protocol.

Caption: Synthetic Workflow for Azido Ornithine.

Navigating the Solubility Landscape of N3-D-Orn(Boc)-OH: A Technical Guide

Physicochemical Properties and Solubility Expectations

N3-D-Orn(Boc)-OH, also known as (R)-5-azido-2-((tert-butoxycarbonyl)amino)pentanoic acid, is a white crystalline powder at room temperature. Its structure, featuring a hydrophobic tert-butoxycarbonyl (Boc) protecting group and a polar carboxylic acid group, suggests a solubility profile that will be highly dependent on the solvent's polarity. Generally, protected amino acids exhibit limited solubility in aqueous solutions and greater solubility in organic solvents.

Based on general principles for peptide and amino acid derivative solubility, peptides and their derivatives with a high proportion of hydrophobic residues tend to be less soluble in water.[2] The presence of the Boc group in this compound significantly increases its hydrophobicity.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., mg/mL or molarity) for this compound in a range of common laboratory solvents has not been published. The table below is provided as a template for researchers to populate as they determine this data experimentally.

| Solvent | Chemical Formula | Polarity Index | Expected Solubility | Experimental Value (mg/mL) |

| Water | H₂O | 10.2 | Low | Data not available |

| Methanol (MeOH) | CH₃OH | 5.1 | Moderate to High | Data not available |

| Ethanol (EtOH) | C₂H₅OH | 4.3 | Moderate to High | Data not available |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 7.2 | High | Data not available |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 6.4 | High | Data not available |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Moderate to High | Data not available |

| Acetonitrile (ACN) | CH₃CN | 5.8 | Moderate | Data not available |

For a structurally similar compound, (R)-2-((tert-Butoxycarbonyl)amino)pentanoic acid, a solubility of 40 mg/mL in DMSO has been reported, suggesting that this compound is also likely to be highly soluble in this solvent[3].

Experimental Protocol for Solubility Determination

The following protocol provides a standardized method for determining the solubility of this compound in various solvents. This method is based on the principle of adding a known mass of the solute to a known volume of the solvent until a saturated solution is achieved.

Materials:

-

This compound

-

Selected laboratory solvents (e.g., Water, Methanol, Ethanol, DMSO, DMF, DCM, Acetonitrile)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Spectrophotometer (optional, for quantitative analysis)

-

Small volume glass vials with caps

Procedure:

-

Sample Preparation: Accurately weigh a small amount of this compound (e.g., 1-5 mg) into a pre-weighed glass vial.

-

Solvent Addition: Add a small, precise volume of the chosen solvent to the vial (e.g., 100 µL).

-

Dissolution Attempt: Cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

Observation: Visually inspect the solution for any undissolved solid particles. If the solid has completely dissolved, the compound is soluble at that concentration.

-

Incremental Addition: If the solid has dissolved, continue to add small, known masses of this compound, vortexing after each addition, until a saturated solution is formed (i.e., solid material remains undissolved after thorough mixing).

-

Equilibration: If undissolved solid remains, allow the suspension to equilibrate by stirring or shaking at a constant temperature for a set period (e.g., 24 hours) to ensure maximum dissolution.

-

Separation: Centrifuge the saturated solution to pellet the excess solid.

-

Quantification (Optional but Recommended): Carefully remove a known volume of the supernatant. The concentration of the dissolved this compound in the supernatant can be determined by a suitable analytical method, such as UV-Vis spectrophotometry (if the compound has a chromophore), HPLC, or by evaporating the solvent and weighing the residue.

-

Calculation: Calculate the solubility in mg/mL or moles/L.

This general approach can be adapted based on the specific equipment and analytical capabilities available in the laboratory[4][5].

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a protected amino acid like this compound.

Caption: Logical workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, its chemical structure suggests poor solubility in aqueous solutions and good solubility in polar aprotic solvents like DMSO and DMF. The provided experimental protocol offers a robust method for researchers to determine the precise solubility in a variety of common laboratory solvents. This information is essential for the effective use of this compound in synthetic chemistry, particularly in the development of novel bioconjugates and therapeutics.

References

A Technical Guide to the Commercial Availability and Purity of N3-D-Orn(Boc)-OH for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N3-D-Orn(Boc)-OH, a critical reagent in modern drug development, particularly in the synthesis of antibody-drug conjugates (ADCs) through click chemistry. This document details its commercial availability, typical purity specifications, and the analytical methods used for its characterization. Furthermore, it outlines a representative experimental workflow for its application in ADC synthesis and illustrates a relevant biological signaling pathway.

Commercial Availability and Purity

This compound, also known as (R)-2-azido-5-((tert-butoxycarbonyl)amino)pentanoic acid, is a specialized amino acid derivative. Its azido group allows for bioorthogonal ligation via click chemistry, while the Boc protecting group on the delta-amino group enables its use in standard peptide synthesis protocols. Several chemical suppliers offer this compound and its derivatives. The purity of these compounds is critical for reproducible and successful conjugation reactions in drug development. While supplier specifications can vary, a high purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC) and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy is common for research-grade material.

Below is a summary of representative commercial sources and typical purity data for this compound and closely related derivatives.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity Specification | Analytical Method(s) |

| MedChemExpress | This compound | 2165877-62-1 | C10H18N4O4 | Not explicitly stated, Certificate of Analysis available on request | Data sheet available[1] |

| Ambeed | This compound | 2165877-62-1 | C10H18N4O4 | NMR, HPLC, LC-MS, UPLC data available | - |

| Bapeks | Boc-D-Orn(N3) CHA salt | 1858224-18-6 | - | >98% | Not specified[2] |

| GlpBio | Boc-D-Orn(Boc)-OH | 137524-82-4 | C10H20N2O4 | >98.00% | COA available[3] |

| Sigma-Aldrich | Fmoc-Orn(Boc)-OH | 109425-55-0 | C25H30N2O6 | ≥96.0% | HPLC[4][5] |

| Chem-Impex | Nα-Z-Nδ-Boc-L-ornithine | 199924-46-4 | C18H26N2O6 | ≥ 99.5% | HPLC (Chiral purity) |

Note: The table includes data for closely related ornithine derivatives to provide a broader understanding of the purity standards in the market. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for precise purity information.

Synthesis and Potential Impurities

The synthesis of azido-ornithine derivatives typically involves multi-step chemical reactions. A common strategy starts from a protected L- or D-ornithine derivative. For instance, the synthesis can begin with commercially available L-ornithine hydrochloride, which undergoes protection of its amino groups, for example, with a Boc group, followed by the introduction of the azido group.

A key step is the diazotransfer reaction to introduce the azide functionality, often at the α-amino position. Incomplete reactions or side reactions during these steps can lead to impurities. Potential impurities may include:

-

Starting materials: Unreacted protected ornithine.

-

Diastereomers: If the stereochemistry is not well-controlled during synthesis.

-

Byproducts of the diazotransfer reaction.

-

Residual solvents from the purification process.

Therefore, rigorous purification, typically by column chromatography, and thorough analytical characterization are essential to ensure the high purity required for pharmaceutical applications.

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound using reversed-phase HPLC (RP-HPLC).

Objective: To quantify the purity of this compound.

Materials:

-

This compound sample

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

Trifluoroacetic acid (TFA)

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.

-

Further dilute the stock solution to a final concentration of 0.1 mg/mL with the same solvent mixture.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at 210 nm (for the peptide bond and carboxyl group) and 260 nm (to detect potential aromatic impurities).

-

Gradient:

Time (min) % Mobile Phase B 0 10 25 90 30 90 31 10 | 35 | 10 |

-

-

Data Analysis:

-

Integrate the peak areas of all detected peaks.

-

Calculate the purity of the main peak as a percentage of the total integrated peak area.

-

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general method for the structural confirmation of this compound using ¹H and ¹³C NMR.

Objective: To confirm the chemical structure of this compound.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Dissolve the this compound sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.

-

-

¹H NMR Acquisition:

-

Acquire a ¹H NMR spectrum. Expected signals would include:

-

A singlet around 1.4 ppm corresponding to the nine protons of the Boc group.

-

Multiplets in the range of 1.5-2.0 ppm for the methylene protons of the ornithine side chain.

-

A multiplet around 3.1 ppm for the methylene group adjacent to the Boc-protected amine.

-

A multiplet around 4.0-4.3 ppm for the α-proton.

-

A broad singlet for the carboxylic acid proton (may be solvent-dependent).

-

A broad singlet for the NH proton of the Boc group.

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. Expected signals would include:

-

A signal around 28 ppm for the methyl carbons of the Boc group.

-

Signals for the methylene carbons of the ornithine side chain.

-

A signal around 80 ppm for the quaternary carbon of the Boc group.

-

A signal around 156 ppm for the carbonyl carbon of the Boc group.

-

A signal around 175 ppm for the carboxylic acid carbon.

-

-

-

Data Analysis:

-

Compare the observed chemical shifts and coupling constants with the expected values for the structure of this compound.

-

Application in Drug Development: A Workflow for Antibody-Drug Conjugate (ADC) Synthesis

This compound is a valuable building block for creating ADCs. The azide group allows for the attachment of a cytotoxic drug via "click" chemistry, a highly efficient and specific reaction. The following diagram illustrates a typical workflow.

Caption: Workflow for ADC synthesis using this compound.

Role in Targeted Drug Delivery Signaling

ADCs synthesized using click chemistry with reagents like this compound are designed for targeted drug delivery to cancer cells. This enhances the therapeutic window of the cytotoxic drug by minimizing its exposure to healthy tissues. The signaling pathway below illustrates the mechanism of action of such an ADC.

Caption: Mechanism of action for a targeted antibody-drug conjugate.

References

An In-depth Technical Guide to the Key Differences Between L- and D-Isomers of Azido-ornithine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the stereoisomers of azido-ornithine, L-azido-ornithine and D-azido-ornithine. As invaluable chemical tools in modern biological research and drug development, understanding their distinct properties is paramount for their effective application. This document delineates the core differences in their biochemical behavior, including cellular uptake and enzymatic interactions, supported by quantitative data and detailed experimental methodologies. Visual diagrams of pertinent metabolic pathways and experimental workflows are provided to facilitate a deeper understanding of their application in probing complex biological systems.

Introduction

Ornithine is a non-proteinogenic amino acid that plays a central role in several metabolic pathways, most notably the urea cycle and the biosynthesis of polyamines. The introduction of an azido moiety onto the ornithine scaffold creates a powerful chemical reporter and bioorthogonal handle. This modification allows for the tracking and subsequent chemical modification of ornithine-utilizing pathways through "click chemistry," a set of highly efficient and specific reactions. The stereochemistry at the alpha-carbon of azido-ornithine dictates its interaction with the chiral environment of biological systems, leading to significant differences in the biological activity and utility of the L- and D-isomers. This guide will explore these key distinctions.

Physicochemical Properties

The fundamental physical and chemical properties of L- and D-azido-ornithine and their commonly used N-α-Fmoc protected derivatives are summarized below. While the macroscopic properties such as molecular weight and melting point are identical or very similar, the key differentiator is their optical rotation, a direct consequence of their opposite stereochemistry.

| Property | L-Azido-ornithine Hydrochloride[1] | D-Azido-ornithine Hydrochloride[2] | N-α-Fmoc-L-azido-ornithine[3] | N-α-Fmoc-D-azido-ornithine[4][] |

| Molecular Formula | C₅H₁₁ClN₄O₂ | C₅H₁₁ClN₄O₂ | C₂₀H₂₀N₄O₄ | C₂₀H₂₀N₄O₄ |

| Molecular Weight | 194.6 g/mol | 194.6 g/mol | 380.4 g/mol | 380.4 g/mol |

| Appearance | White crystalline powder | White crystalline powder | White crystalline powder | White crystalline powder |

| Melting Point | >165 °C (dec.) | >161 °C (dec.) | 137 °C | 132 - 140 °C |

| Optical Rotation [α]D²⁰ | +16 ± 2º (c=1 in H₂O) | -16 ± 2º (c=1 in H₂O) | -13.5 to -15.5º (c=1 in DMF) | +13.5 to +15.5º (c=1 in DMF) |

| Purity (HPLC) | ≥98% | ≥99% | ≥98% | 99% |

| CAS Number | 156463-09-1 | 156463-09-1 | 1097192-04-5 | 1176270-25-9 |

Stereospecific Cellular Uptake

A primary determinant of the differential biological effects of L- and D-azido-ornithine is their transport across cellular and organellar membranes. The human mitochondrial ornithine transporters, ORC1 and ORC2, exhibit distinct stereoselectivity.

-

ORC1 , the predominant isoform in the liver, is stereospecific for L-isomers of ornithine and other basic amino acids.

-

ORC2 , on the other hand, displays broader substrate specificity and can transport both L- and D-isomers of ornithine.

This differential transport has significant implications for metabolic labeling studies. L-azido-ornithine is expected to be transported into the mitochondria of most tissues, allowing for the probing of mitochondrial ornithine metabolism. D-azido-ornithine's mitochondrial uptake will be restricted to tissues expressing ORC2.

Below is a table summarizing the kinetic parameters of the natural substrates for these transporters. While kinetic data for the azido-analogs is not available, it is reasonable to infer that they will follow a similar pattern of stereoselectivity.

| Transporter | Substrate | Apparent Kₘ (mM) |

| ORC1 | L-Ornithine | 0.22 |

| D-Ornithine | Not a substrate | |

| ORC2 | L-Ornithine | ~0.4 (inferred from literature) |

| D-Ornithine | Transported (Kₘ not specified) |

Differential Interactions with Key Enzymes

The stereochemistry of azido-ornithine profoundly influences its interaction with enzymes that utilize ornithine as a substrate.

Ornithine Decarboxylase (ODC)

Ornithine decarboxylase is the rate-limiting enzyme in polyamine biosynthesis and is a well-established target for cancer therapy. ODC exhibits a high degree of stereospecificity for its natural substrate, L-ornithine . Therefore, L-azido-ornithine is a potential competitive inhibitor or substrate for ODC, allowing for the probing of polyamine synthesis. In contrast, D-azido-ornithine is not expected to interact significantly with ODC and is unlikely to be an effective inhibitor.

| Enzyme | Natural Substrate | Kₘ for L-Ornithine (µM) | Expected Interaction with L-Azido-ornithine | Expected Interaction with D-Azido-ornithine |

| Ornithine Decarboxylase (ODC) | L-Ornithine | ~30-100 | Potential substrate/inhibitor | No significant interaction expected |

Ornithine Transcarbamylase (OTC)

Ornithine transcarbamylase is a key enzyme in the urea cycle, catalyzing the conversion of ornithine and carbamoyl phosphate to citrulline. Similar to ODC, OTC is stereospecific for L-ornithine . Consequently, L-azido-ornithine can be utilized to study the urea cycle, potentially acting as a competitive inhibitor. D-azido-ornithine is not expected to be a substrate or a potent inhibitor of OTC.

| Enzyme | Natural Substrate | Kₘ for L-Ornithine (mM) | Expected Interaction with L-Azido-ornithine | Expected Interaction with D-Azido-ornithine |

| Ornithine Transcarbamylase (OTC) | L-Ornithine | ~0.1-0.7 | Potential competitive inhibitor | No significant interaction expected |

Signaling and Metabolic Pathways

The differential uptake and enzymatic interactions of L- and D-azido-ornithine allow for the specific investigation of distinct metabolic pathways.

Urea Cycle and Polyamine Biosynthesis

L-azido-ornithine can be used as a chemical probe to metabolically label proteins involved in the urea cycle and polyamine biosynthesis. Due to the stereospecificity of OTC and ODC, only the L-isomer is expected to be incorporated or to compete with the natural substrate in these pathways.

Experimental Protocols

Synthesis of Fmoc-L/D-azido-ornithine

This protocol is adapted from optimized syntheses of Fmoc azido amino acids.

Materials:

-

Fmoc-L-Ornithine(Boc)-OH or Fmoc-D-Ornithine(Boc)-OH

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Sodium azide (NaN₃)

-

Copper (II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Boc Deprotection: Dissolve Fmoc-L/D-Ornithine(Boc)-OH in a 1:1 mixture of TFA and DCM. Stir at room temperature for 2 hours.

-

Solvent Removal: Remove the solvent under reduced pressure.

-

Azide Introduction: Dissolve the resulting crude amine salt in a 1:1 mixture of water and dioxane. Add NaN₃ (1.5 equivalents), CuSO₄·5H₂O (0.05 equivalents), and sodium ascorbate (0.1 equivalents). Stir the reaction mixture at room temperature overnight.

-

Work-up: Add a saturated solution of NaHCO₃ to the reaction mixture until the pH is ~8. Extract the aqueous layer with EtOAc (3x).

-

Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired Fmoc-L/D-azido-ornithine.

Metabolic Labeling and Click Chemistry in Cell Lysates

This protocol provides a general workflow for metabolic labeling of cells with azido-ornithine and subsequent detection via click chemistry.

Materials:

-

L- or D-azido-ornithine

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein quantification assay (e.g., BCA assay)

-

Alkynyl-fluorophore (e.g., Alkynyl-TAMRA)

-

Copper (II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

SDS-PAGE gels and buffers

-

Fluorescence scanner

Procedure:

-

Metabolic Labeling: Culture cells in the presence of L- or D-azido-ornithine (typically 50-200 µM) for 24-48 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysate.

-

Click Reaction: In a microcentrifuge tube, combine the cell lysate (e.g., 50 µg of protein), alkynyl-fluorophore (e.g., 5 µM), CuSO₄ (1 mM), and THPTA (5 mM). Initiate the reaction by adding freshly prepared sodium ascorbate (2.5 mM).

-

Incubation: Incubate the reaction mixture at room temperature for 1 hour, protected from light.

-

Protein Precipitation: Precipitate the labeled proteins using a chloroform/methanol precipitation protocol.

-

SDS-PAGE and Imaging: Resuspend the protein pellet in SDS-PAGE sample buffer, run the gel, and visualize the labeled proteins using a fluorescence scanner.

Conclusion

The L- and D-isomers of azido-ornithine, while chemically similar, exhibit profound differences in their biological behavior due to the stereospecificity of cellular transporters and enzymes. L-azido-ornithine serves as a valuable probe for studying pathways involving L-ornithine, such as the urea cycle and polyamine biosynthesis. In contrast, D-azido-ornithine can be used as a negative control in many systems or to specifically investigate processes that can accommodate D-amino acids, such as transport via the ORC2 transporter. A thorough understanding of these key differences is essential for the rational design of experiments and the accurate interpretation of results in chemical biology and drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of Nδ-Azido-D-Ornithine in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of non-canonical amino acids into peptides is a powerful strategy for enhancing their therapeutic properties, enabling the development of novel molecular probes, and creating advanced biomaterials. Nδ-azido-D-ornithine is a particularly valuable building block, as the azido group serves as a versatile chemical handle for bioorthogonal conjugation reactions. This functionality allows for the precise attachment of various moieties, such as fluorescent dyes, radiolabels, polyethylene glycol (PEG) chains, and other biomolecules, through highly efficient and specific reactions like the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

This document provides detailed application notes and protocols for the incorporation of Nα-Boc-Nδ-azido-D-ornithine (Boc-D-Orn(N₃)-OH) into peptide sequences using t-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). The protocols outlined herein are based on established Boc-SPPS chemistry and provide a framework for the successful synthesis of azide-modified peptides.

Properties of Boc-D-Orn(N₃)-OH

The key features of Boc-D-Orn(N₃)-OH that make it suitable for Boc-SPPS are:

-

α-Amino Group Protection: The Nα-amino group is protected by the acid-labile Boc group, which is compatible with the iterative deprotection and coupling cycles of Boc-SPPS.

-

Side-Chain Functionality: The δ-amino group of the ornithine side chain is functionalized with an azido group. The azide moiety is chemically stable under the standard conditions of Boc-SPPS, including repeated treatments with trifluoroacetic acid (TFA) for Boc deprotection and exposure to coupling reagents.[1]

-

Orthogonality: The azido group is orthogonal to the protecting groups typically used in Boc-SPPS, meaning it does not react under the conditions used to remove the Boc group or most side-chain protecting groups during the final cleavage from the resin.[2]

Data Presentation

The following table summarizes the key parameters and expected outcomes for the incorporation of Boc-D-Orn(N₃)-OH in a typical Boc-SPPS workflow. These values are intended as a general guideline and may require optimization based on the specific peptide sequence and synthesis scale.

| Parameter | Recommended Value/Range | Notes |

| Resin Selection | Merrifield, PAM, or MBHA resin | Choice depends on the desired C-terminal functionality (acid or amide). |

| Resin Loading | 0.3 - 0.8 mmol/g | Lower loading can be beneficial for long or difficult sequences. |

| Boc-D-Orn(N₃)-OH Equivalents | 2 - 4 equivalents (relative to resin loading) | May be increased for difficult couplings. |

| Coupling Reagent Equivalents | 2 - 4 equivalents | HBTU, HATU, or DIC/HOBt are commonly used. |

| Base Equivalents (for in situ neutralization) | 4 - 8 equivalents of DIEA | Used to neutralize the TFA salt of the N-terminal amine. |

| Coupling Time | 1 - 4 hours | Can be extended or repeated if coupling is incomplete. |

| Coupling Efficiency Monitoring | Kaiser (Ninhydrin) Test | A negative Kaiser test (yellow beads) indicates complete coupling. |

| Expected Coupling Efficiency | >99% | As with other standard amino acids, high coupling efficiency is crucial. |

| Final Cleavage Cocktail | Anhydrous HF/anisole or TFMSA-based cocktails | Standard for Boc-SPPS. The azido group is stable to these conditions.[1] |

| Overall Crude Peptide Yield | 50 - 80% | Highly dependent on peptide length and sequence. |

| Crude Peptide Purity (by HPLC) | 40 - 70% | Purification is typically required to remove deletion and truncated sequences. |

Experimental Protocols

The following protocols describe the manual incorporation of a single Boc-D-Orn(N₃)-OH residue into a growing peptide chain on a solid support using standard Boc-SPPS.

Materials and Reagents

-

Peptide synthesis resin (e.g., Merrifield, PAM, or MBHA)

-

Boc-protected amino acids

-

Boc-D-Orn(N₃)-OH

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU/HOBt or HATU)

-

Kaiser test kit (ninhydrin solutions)

-

Anhydrous hydrogen fluoride (HF) and cleavage apparatus (or Trifluoromethanesulfonic acid - TFMSA)

-

Scavengers (e.g., anisole, p-cresol)

-

Cold diethyl ether

-

Solvents for HPLC purification (e.g., acetonitrile, water, TFA)

Protocol 1: Standard Boc-SPPS Cycle for Incorporating Boc-D-Orn(N₃)-OH

This protocol assumes the synthesis is ongoing and the N-terminal Boc group of the previously coupled amino acid has been removed.

-

Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes, followed by DMF for 20-30 minutes.

-

Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for 2 minutes (pre-wash).

-

Drain the solution and add fresh 50% TFA in DCM. Agitate for 20-30 minutes to ensure complete removal of the Boc group.

-

Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove residual TFA.

-

-

Neutralization:

-

Treat the resin with a 10% solution of DIEA in DMF for 2 x 2 minutes to neutralize the N-terminal trifluoroacetate salt.

-

Wash the resin thoroughly with DMF (5x) to remove excess base.

-

-

Coupling of Boc-D-Orn(N₃)-OH:

-

Pre-activation: In a separate vessel, dissolve Boc-D-Orn(N₃)-OH (3 equivalents relative to resin loading) and a coupling reagent such as HBTU (3 equivalents) and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) to the mixture and allow it to pre-activate for 2-5 minutes.

-

Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin. Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Monitoring the Coupling Reaction:

-

Take a small sample of the resin beads and wash them thoroughly with DMF and DCM.

-